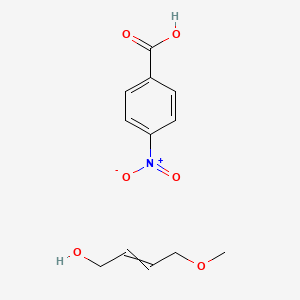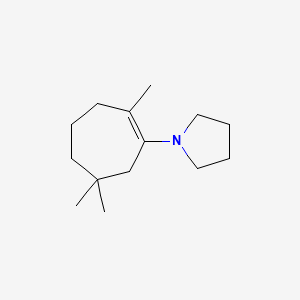![molecular formula C11H21NO3S B14598405 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one CAS No. 61201-06-7](/img/structure/B14598405.png)
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is an organic compound that features a combination of functional groups, including an amino group, a sulfanyl group, and a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The starting material, 2,2-diethoxyethanol, is reacted with an amine to introduce the amino group.
Introduction of the Sulfanyl Group: The intermediate product is then treated with a thiol compound to introduce the methylsulfanyl group.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenone structure can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. The butenone structure allows for conjugation and interaction with various biological molecules, influencing pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone.
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
61201-06-7 |
|---|---|
Fórmula molecular |
C11H21NO3S |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
4-(2,2-diethoxyethylamino)-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H21NO3S/c1-5-14-11(15-6-2)8-12-10(16-4)7-9(3)13/h7,11-12H,5-6,8H2,1-4H3 |
Clave InChI |
XVCWNRAFHSAAII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CNC(=CC(=O)C)SC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)



